N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound that features multiple functional groups, including benzodioxole, furan, carbamoyl, sulfanyl, and quinazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide can be approached through a multi-step synthetic route. The key steps may include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the quinazolinone core: This involves the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the furan moiety: This can be done through a Friedel-Crafts acylation reaction.
Coupling of the carbamoyl and sulfanyl groups: This step may involve the use of thiol and isocyanate reagents.
Final coupling to form the target compound: This can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
The compound may have potential therapeutic applications, particularly in the development of anticancer, antiviral, or antibacterial agents. Its ability to interact with multiple molecular targets could make it a valuable lead compound.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide would depend on its specific biological target. Potential mechanisms include:
Inhibition of enzymes: The compound may inhibit key enzymes involved in disease pathways.
Interaction with receptors: It may bind to specific receptors, modulating their activity.
Disruption of cellular processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide: shares similarities with other benzodioxole and quinazolinone derivatives.
Uniqueness
- The combination of benzodioxole, furan, carbamoyl, sulfanyl, and quinazolinone moieties in a single molecule is unique and may confer distinct biological and chemical properties.
- The compound’s ability to undergo diverse chemical reactions and its potential applications in multiple fields highlight its versatility.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O8S/c37-29(33-14-22-2-1-9-40-22)16-45-32-35-24-12-28-27(43-18-44-28)11-23(24)31(39)36(32)15-19-3-6-21(7-4-19)30(38)34-13-20-5-8-25-26(10-20)42-17-41-25/h1-12H,13-18H2,(H,33,37)(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNWUISNZROBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)NCC7=CC=CO7)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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